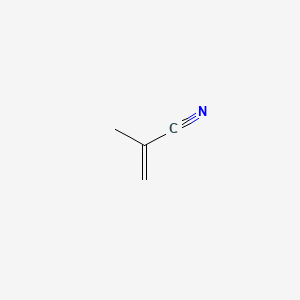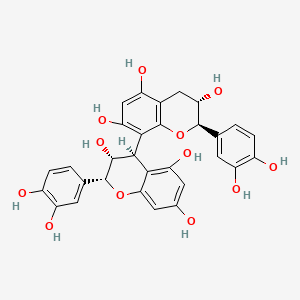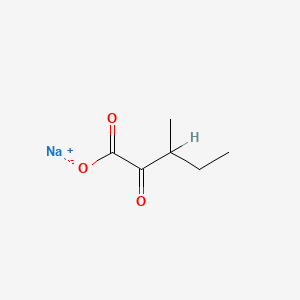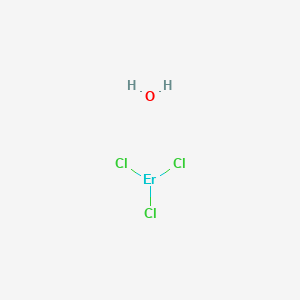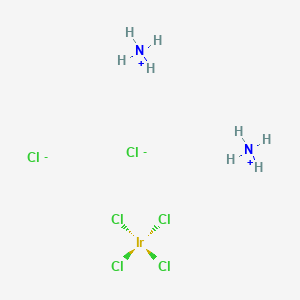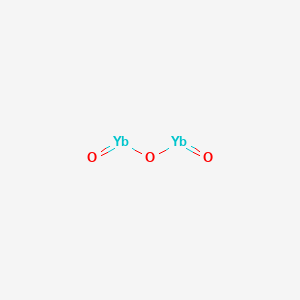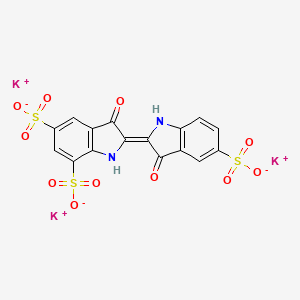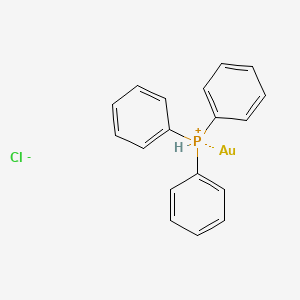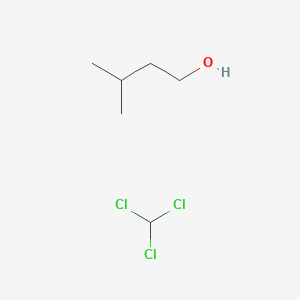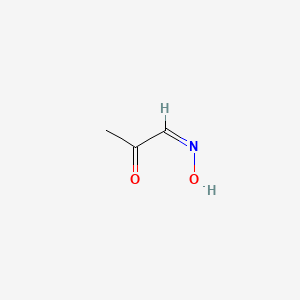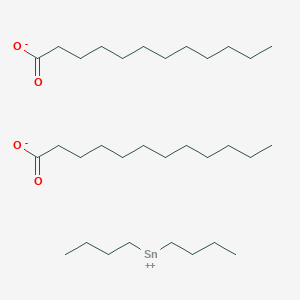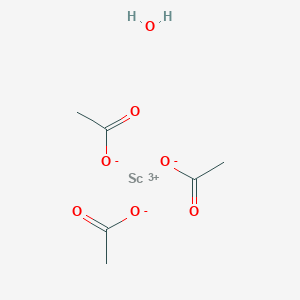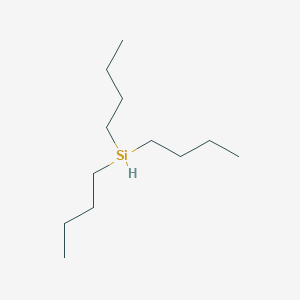
Tributyl-silane
Vue d'ensemble
Description
Tributyl-silane, also known as tributylsilane, is an organosilicon compound with the chemical formula C12H28Si. It is a colorless liquid that is used in various chemical reactions, particularly in organic synthesis. The compound is known for its ability to act as a reducing agent and is often used in radical-based reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl-silane can be synthesized through several methods. One common method involves the reaction of tributyltin hydride with silicon tetrachloride. The reaction is typically carried out in the presence of a catalyst such as palladium or platinum. The general reaction is as follows:
(C4H9)3SnH+SiCl4→(C4H9)3SiH+SnCl4
Another method involves the reduction of tributylsilane chloride with lithium aluminum hydride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the methods mentioned above. The reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and other reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl-silane undergoes various types of chemical reactions, including:
Reduction Reactions: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce carbonyl compounds to alcohols.
Radical Reactions: this compound is often used in radical-based reactions, such as the reduction of alkyl halides to hydrocarbons.
Substitution Reactions: It can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Radical Initiators: Compounds like azobisisobutyronitrile (AIBN) are often used to initiate radical reactions involving this compound.
Catalysts: Palladium and platinum catalysts are commonly used in reduction reactions involving this compound.
Major Products Formed
Alcohols: Reduction of carbonyl compounds.
Hydrocarbons: Reduction of alkyl halides.
Silicon-containing Compounds: Substitution reactions can lead to the formation of various silicon-containing compounds.
Applications De Recherche Scientifique
Tributyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various silicon-containing compounds.
Biology: this compound is used in the synthesis of biologically active molecules and in the modification of biomolecules.
Medicine: It is used in the development of pharmaceuticals and in drug synthesis.
Industry: this compound is used in the production of silicone-based materials and in the modification of surfaces to improve their properties.
Mécanisme D'action
The mechanism of action of tributyl-silane involves the transfer of a hydrogen atom from the silicon atom to the target molecule. This process often occurs through a radical mechanism, where the silicon-hydrogen bond is homolytically cleaved to generate a silicon-centered radical and a hydrogen radical. The hydrogen radical then reacts with the target molecule, leading to the reduction or substitution of the target compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Another organosilicon compound with the formula (CH3)3SiH. It is less commonly used than tributyl-silane but has similar reactivity.
Triethylsilane: Similar to this compound but with ethyl groups instead of butyl groups. It is often used in similar types of reactions.
Uniqueness
This compound is unique in its ability to act as a reducing agent in radical-based reactions. Its larger butyl groups provide steric hindrance, which can influence the selectivity and outcome of reactions. Additionally, this compound is less toxic compared to some other organosilicon compounds, making it a safer alternative for use in various applications.
Propriétés
IUPAC Name |
tributylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAZFYQNGXRLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[SiH](CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


